Home > Products > Screening Compounds P79775 > 8-Hydroxy Aliskiren-d3 Fumarate (2:1)
8-Hydroxy Aliskiren-d3 Fumarate (2:1) -

8-Hydroxy Aliskiren-d3 Fumarate (2:1)

Catalog Number: EVT-1498471
CAS Number:
Molecular Formula: C₆₄H₉₈D₁₂N₆O₁₈
Molecular Weight: 1263.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy Aliskiren-d3 Fumarate (2:1) is a deuterated derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is categorized under stable isotope-labeled compounds, which are essential for various scientific applications, including pharmacokinetic studies and metabolic research. The molecular formula of 8-Hydroxy Aliskiren-d3 Fumarate is C64H98D12N6O18C_{64}H_{98}D_{12}N_{6}O_{18}, with a molecular weight of approximately 1263.68 g/mol .

Source and Classification

8-Hydroxy Aliskiren-d3 Fumarate is synthesized as a stable isotope-labeled compound, which means it contains deuterium atoms instead of regular hydrogen. This labeling allows for enhanced tracking and analysis in biological systems. The compound is classified within the broader category of renin inhibitors, specifically targeting the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .

Synthesis Analysis

Methods

The synthesis of 8-Hydroxy Aliskiren-d3 Fumarate typically involves several steps, including the modification of the parent compound, Aliskiren. The process may include:

  1. Deuteration: Incorporating deuterium into specific positions in the molecular structure to create the labeled compound.
  2. Fumarate Formation: Reacting the hydroxy derivative with fumaric acid to form the fumarate salt.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are often employed to analyze the product and confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of 8-Hydroxy Aliskiren-d3 Fumarate can be represented using various notations:

  • SMILES: N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C1=CC(OCCCOC)=C(OC)C=C1.OC(/C=C/C(O)=O)=O.N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C2=CC(OCCCOC)=C(OC)C=C2 .
  • IUPAC Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-(methyl-d3)propyl-3,3,3-d3)-4-hydroxy-7-(hydroxy(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl)-2-isopropyl-8-methylnonanamide hemifumarate .

Data

The accurate mass of 8-Hydroxy Aliskiren-d3 Fumarate is reported as 1262.86 g/mol, with a molecular weight of 1263.68 g/mol . The compound features multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

8-Hydroxy Aliskiren-d3 Fumarate undergoes various chemical reactions typical for amides and esters. These may include hydrolysis under acidic or basic conditions, which can lead to the release of the parent amine or carboxylic acid components.

Technical Details

The reactivity profile of this compound can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to monitor reaction progress and product formation.

Mechanism of Action

The mechanism of action for 8-Hydroxy Aliskiren-d3 Fumarate mirrors that of its parent compound, Aliskiren. It acts as a direct renin inhibitor:

  1. Renin Inhibition: By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I.
  2. Blood Pressure Regulation: This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.

Data indicate that this mechanism effectively lowers blood pressure in hypertensive models through both direct inhibition and downstream effects on the renin-angiotensin-aldosterone system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid.
  • Solubility: Limited solubility in water (approximately 0.0021 mg/mL) .
  • Stability: Requires careful handling due to its short shelf life and potential reactivity.

Chemical Properties

  • Molecular Weight: 1263.68 g/mol.
  • pKa Values: The strongest acidic pKa is reported at approximately 14.56, while the strongest basic pKa is around 9.57 .
  • Polar Surface Area: Approximately 146.13 Ų, indicating potential interactions with biological membranes .
Applications

8-Hydroxy Aliskiren-d3 Fumarate has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used to study absorption, distribution, metabolism, and excretion properties due to its deuterated nature.
  2. Metabolic Research: Helps in understanding metabolic pathways involving renin inhibitors.
  3. Drug Development: Serves as a reference standard in the development and testing of new antihypertensive agents.

This compound's unique properties make it valuable for researchers investigating hypertension and related cardiovascular conditions .

Chemical Identity and Structural Characterization

Molecular Formula and Isotopic Labeling Analysis

The molecular formula of 8-Hydroxy Aliskiren-d3 Fumarate (2:1) is C₆₄H₉₈D₁₂N₆O₁₈, with a molecular weight of 1,263.68 g/mol [1]. This compound features strategic deuterium (D) labeling at six methyl positions, where twelve hydrogen atoms are replaced by deuterium (D₁₂), resulting in six CD₃ groups. The isotopic labeling occurs at the tert-butyl moiety of the carbamoyl group (specifically, at the 2,2-dimethyl-3-aminopropyl side chain) [1] [6]. This modification creates a mass shift of +6 Da compared to the non-deuterated analogue (8-Hydroxy Aliskiren Fumarate) and +18 Da relative to the parent Aliskiren molecule.

The fumarate counterion exists in a 2:1 stoichiometric ratio, where two molecules of 8-Hydroxy Aliskiren-d3 associate with one molecule of fumaric acid (C₄H₄O₄). This salt configuration enhances crystalline stability and influences solubility [1] [4]. The deuterium labeling serves critical roles in:

  • Metabolic Studies: Tracking drug disposition without altering pharmacological activity.
  • Quantitative Mass Spectrometry: Providing distinct mass spectral signatures for precise detection in biological matrices [1].

Table 1: Isotopic Comparison of Aliskiren Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Isotopic Features
Aliskiren (free base)C₃₀H₅₃N₃O₆551.77No deuterium
8-Hydroxy Aliskiren Fumarate (2:1)2(C₃₀H₅₃N₃O₇)·C₄H₄O₄1,251.61Hydroxylation at C8
8-Hydroxy Aliskiren-d3 Fumarate (2:1)C₆₄H₉₈D₁₂N₆O₁₈1,263.68Hydroxylation + six CD₃ groups

Stereochemical Configuration and Chiral Centers

8-Hydroxy Aliskiren-d3 retains the complex stereochemistry of the parent aliskiren molecule, featuring four chiral centers with defined S-configurations at positions 2, 4, 5, and 7 [1] [4] [10]. The IUPAC name explicitly denotes these stereocenters as (2S,4S,5S,7S)-configuration [1]. The hydroxylation at the C8 position introduces a fifth stereocenter, though its specific configuration (R or S) is not explicitly detailed in available sources. Nevertheless, this modification does not alter the existing chiral centers.

The stereochemical integrity is critical for renin binding, as confirmed by:

  • Molecular Modeling: Demonstrating hydrogen bonding between chiral hydroxyl groups and renin’s catalytic site (Asp32/Asp215).
  • SMILES/InChI Analysis: The canonical SMILES string specifies tetrahedral stereochemistry ([C@H], [C@@H]) at all chiral centers [1] [4]. Deuterium labeling at the tert-butyl group (non-chiral site) preserves the spatial orientation of pharmacophores.

Table 2: Chiral Centers in 8-Hydroxy Aliskiren-d3

Chiral Center PositionConfigurationFunctional Role
C2SHydrophobic interaction with S1 pocket
C4SHydrogen bonding with renin’s catalytic aspartates
C5SAnchors amino group for salt bridge formation
C7SPositions hydroxyphenyl group for S3β binding
C8 (hydroxylated)UndefinedPotential impact on membrane permeability

Crystalline vs. Amorphous Solid-State Properties

8-Hydroxy Aliskiren-d3 Fumarate (2:1) is supplied as a crystalline solid in "neat" format [1] [4]. The 2:1 salt stoichiometry promotes crystalline lattice formation through:

  • Ionic Interactions: Protonated amine groups (aliskiren) and deprotonated carboxylic groups (fumarate).
  • Hydrogen Bonding: Hydroxy groups and carbonyl moieties.
  • Van der Waals Forces: Deuterated methyl groups enhance hydrophobic packing [1].

While X-ray diffraction data is unavailable in the provided sources, the fumarate counterion typically induces crystallinity in pharmaceuticals due to its rigid trans-alkene structure. The term "neat" implies high purity (>95%) but does not specify polymorphic forms [1] [4] [6]. Key implications of crystallinity include:

  • Stability: Reduced chemical degradation vs. amorphous forms.
  • Solubility: Likely lower than amorphous counterparts, requiring dissolution enhancement for bioassays.
  • Handling: Predictable flow and compaction properties.

Comparative Analysis with Parent Compound (Aliskiren Hemifumarate)

Structurally, 8-Hydroxy Aliskiren-d3 diverges from Aliskiren Hemifumarate in two key aspects:

  • C8 Hydroxylation: Addition of a polar hydroxy group increases molecular weight by 16 Da and enhances hydrophilicity.
  • Deuteration: Six methyl groups are replaced with -CD₃, raising molecular weight by 12 Da [1] [4].

Table 3: Structural and Property Comparison with Parent Compound

PropertyAliskiren Hemifumarate8-Hydroxy Aliskiren-d3 Fumarate (2:1)Functional Impact
Core StructureC₃₀H₅₃N₃O₆·0.5C₄H₄O₄C₆₄H₉₈D₁₂N₆O₁₈Deuterium enables MS tracking
Molecular Weight609.74 (salt)1,263.68Mass shift for analytical detection
Key ModificationsNoneC8-OH + six CD₃ groupsAlters metabolism without affecting binding
Fumarate Ratio1:0.5 (hemifumarate)2:1 (full fumarate)Influences crystallinity and solubility
Primary ApplicationHypertension treatmentMetabolic tracerNon-therapeutic research use [1] [4]

The fumarate stoichiometry differs significantly: Aliskiren typically forms a hemifumarate (1:0.5 ratio), whereas 8-Hydroxy Aliskiren-d3 adopts a 2:1 salt. This change increases the ionic character, potentially improving crystalline stability but reducing solubility [1] [4]. The deuterium labels serve as non-perturbing probes in mass spectrometry, while the C8 hydroxylation mimics a primary oxidative metabolite observed in vivo [1] [6].

Properties

Product Name

8-Hydroxy Aliskiren-d3 Fumarate (2:1)

Molecular Formula

C₆₄H₉₈D₁₂N₆O₁₈

Molecular Weight

1263.66

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.